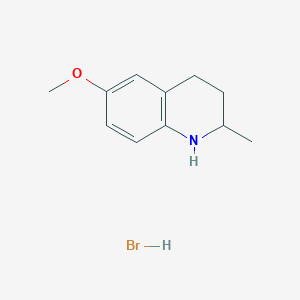

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

CAS No.: 1158469-53-4

Cat. No.: VC3178234

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158469-53-4 |

|---|---|

| Molecular Formula | C11H16BrNO |

| Molecular Weight | 258.15 g/mol |

| IUPAC Name | 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide |

| Standard InChI | InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H |

| Standard InChI Key | KVXGMEQWUKHMJI-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(N1)C=CC(=C2)OC.Br |

| Canonical SMILES | CC1CCC2=C(N1)C=CC(=C2)OC.Br |

Introduction

Chemical Structure and Properties

Molecular Composition

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is characterized by its molecular formula C11H16BrNO and a molecular weight of 258.16 g/mol . The compound belongs to the tetrahydroquinoline class, which consists of bicyclic structures derived from quinoline. The specific arrangement includes a methoxy group at the 6-position and a methyl group at the 2-position of the tetrahydroquinoline ring system, with the addition of hydrobromide to form the salt. This structure contributes to its distinctive chemical properties and biological activities.

The core structure features a partially saturated heterocyclic system with a nitrogen atom in the ring, creating a secondary amine functionality that is subsequently protonated in the hydrobromide form. The methoxy substituent at position 6 contributes electron-donating properties that influence the compound's electronic distribution and reactivity.

Physical Properties

As a hydrobromide salt, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide exhibits enhanced water solubility compared to its free base form . This improved solubility profile is particularly advantageous for biological testing and pharmaceutical applications. The salt formation also contributes to the compound's stability under various storage and handling conditions.

The compound typically appears as a crystalline solid with defined melting point characteristics. Its solubility extends to various polar organic solvents, including methanol, ethanol, and dimethyl sulfoxide, making it versatile for different experimental procedures and formulation approaches.

Structural Characteristics

The tetrahydroquinoline scaffold present in 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide provides a rigid framework that is crucial for its biological interactions. The partially saturated ring system creates a three-dimensional structure with specific spatial arrangements that contribute to its ability to interact with biological targets such as tubulin proteins .

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Tetrahydroquinoline core | Partially saturated bicyclic system | Provides structural rigidity and serves as the pharmacophore |

| 6-Methoxy group | Electron-donating substituent | Enhances binding to target proteins and modifies electronic properties |

| 2-Methyl group | Alkyl substituent | Contributes to steric properties and binding specificity |

| Hydrobromide salt | Ionic form | Enhances water solubility and stability |

Synthesis and Chemical Reactions

Chemical Reactivity

The reactivity of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is influenced by several functional groups within its structure. The secondary amine in the tetrahydroquinoline system can participate in various reactions, including:

-

N-functionalization reactions (alkylation, acylation)

-

Elimination reactions under basic conditions

-

Salt formation with various acids

-

Hydrogen bonding interactions with biological targets

The methoxy group provides sites for potential metabolic transformation, particularly O-demethylation, which can be relevant for understanding the compound's pharmacokinetic properties and metabolic stability.

Biological Activity and Mechanism of Action

Anticancer Properties

Research has demonstrated that 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline derivatives exhibit significant anticancer activities. These compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division . By disrupting microtubule formation, these compounds induce cell cycle arrest at the G2/M phase, leading to cytotoxic effects against cancer cells.

Studies on structurally related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have shown extremely high cytotoxicity against human tumor cell lines, including A549 (lung carcinoma), KB (epidermoid carcinoma), KBvin (multidrug-resistant cell line), and DU145 (prostate cancer) . Some analogs demonstrated GI50 values in the low nanomolar range, indicating exceptional potency.

Tubulin Binding Mechanism

The primary mechanism of action for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide and its derivatives involves binding to the colchicine site on tubulin . This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and mitotic spindle.

The specific structural features of the compound, particularly the methoxy group at position 6 and the methyl at position 2, contribute to its optimal binding to the colchicine site. This binding leads to altered microtubule dynamics and disrupts the formation of the mitotic spindle, ultimately preventing cell division and leading to cell death.

Structure-Activity Relationships

Research on tetrahydroquinoline derivatives has revealed important structure-activity relationships that influence their biological potency. The presence and position of the methoxy group are particularly critical for optimal tubulin binding and cytotoxic activity . Additionally, the 2-methyl substitution contributes to the compound's proper orientation within the binding pocket.

| Structural Modification | Effect on Activity | Notes |

|---|---|---|

| 6-Methoxy group | Essential for activity | Removal significantly reduces potency |

| 2-Methyl group | Enhances binding affinity | Contributes to optimal spatial arrangement |

| N-substitution | Variable effects | Depends on the nature and size of substituent |

| Salt form (hydrobromide) | Improves solubility | Enhances bioavailability without affecting intrinsic activity |

Research Applications

Pharmaceutical Development

The significant cytotoxicity exhibited by 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline derivatives against cancer cell lines has positioned these compounds as promising candidates for anticancer drug development . Their ability to target the colchicine binding site on tubulin represents an important mechanism that differs from other common anticancer agents such as taxanes and vinca alkaloids.

One particularly noteworthy aspect is the effectiveness of some derivatives against multidrug-resistant cancer cell lines . This activity suggests potential applications in addressing drug resistance, which remains a significant challenge in cancer therapy.

Chemical Probe Development

Beyond direct therapeutic applications, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide and related compounds serve as valuable chemical probes for studying tubulin dynamics and microtubule function. The specific binding to the colchicine site provides researchers with tools to interrogate the complex processes involved in microtubule assembly and cellular structure.

These compounds can be employed in various experimental settings to investigate the role of microtubules in different cellular processes, including mitosis, intracellular transport, and cell motility. Such investigations contribute to the broader understanding of cellular biology and potential therapeutic interventions.

Analog Development

The basic scaffold of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide serves as a starting point for the development of more potent and selective analogs with enhanced pharmacological profiles. Structural modifications at various positions have been explored to optimize binding affinity, selectivity, and pharmacokinetic properties.

Research has shown that certain N-aryl derivatives demonstrate exceptional potency, with GI50 values in the low nanomolar range against multiple cancer cell lines . These findings highlight the potential for further structural optimization to develop compounds with improved therapeutic indices.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide. These include other tetrahydroquinoline derivatives with different substitution patterns as well as compounds from related heterocyclic families.

One notable related compound is 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which contains additional methyl groups at positions 2 and 4. This structural modification alters the compound's three-dimensional arrangement and potentially its interaction with biological targets.

Another related compound is 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, which features a different arrangement of the nitrogen atom within the heterocyclic system . This isomeric relationship demonstrates how subtle structural changes can significantly impact biological activity and specificity.

Comparative Biological Activity

The biological activities of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide can be compared with those of structurally related compounds to establish structure-activity relationships. Research on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines has demonstrated that specific structural features are critical for optimal tubulin binding and cytotoxic effects .

| Compound | Key Structural Features | Relative Activity | Target Binding |

|---|---|---|---|

| 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide | 6-Methoxy, 2-methyl substitution | Baseline for comparison | Colchicine site on tubulin |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | Additional N-aryl substitution | Enhanced cytotoxicity | Colchicine site on tubulin |

| 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Additional methyl groups | Variable activity | Similar binding profile |

| Tetrahydroisoquinoline analogs | Different nitrogen position | Different selectivity | Various targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume